2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine

Medicinal Chemistry Physicochemical Property Optimization Amine Basicity

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine (CAS 2045189-46-4) is a fluorinated aliphatic heterocyclic building block, specifically an azetidine derivative bearing a primary amine linker. This compound is primarily utilized in medicinal chemistry and chemical biology research for the synthesis of advanced pharmaceutical intermediates and functional probes.

Molecular Formula C5H10F2N2
Molecular Weight 136.14 g/mol
CAS No. 2045189-46-4
Cat. No. B1435127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine
CAS2045189-46-4
Molecular FormulaC5H10F2N2
Molecular Weight136.14 g/mol
Structural Identifiers
SMILESC1C(CN1CCN)(F)F
InChIInChI=1S/C5H10F2N2/c6-5(7)3-9(4-5)2-1-8/h1-4,8H2
InChIKeyLNUROOUMAJXKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine (CAS 2045189-46-4) Procurement & Differentiation Guide


2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine (CAS 2045189-46-4) is a fluorinated aliphatic heterocyclic building block, specifically an azetidine derivative bearing a primary amine linker. This compound is primarily utilized in medicinal chemistry and chemical biology research for the synthesis of advanced pharmaceutical intermediates and functional probes. The gem-difluorination on the azetidine ring at the 3-position significantly modulates the physicochemical properties of the scaffold, a key consideration for rational drug design . Its primary value lies in its role as a synthetic precursor to more complex, biologically active molecules [1].

Why 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine Cannot Be Replaced by Non-Fluorinated or Alternative Heterocyclic Amines


Generic substitution with non-fluorinated azetidine analogs or other saturated heterocyclic amines (e.g., pyrrolidine, piperidine derivatives) is not scientifically equivalent due to the profound impact of the 3,3-gem-difluoro group on key molecular properties. The fluorine atoms exert a strong electron-withdrawing inductive effect that significantly lowers the basicity (pKa) of the amine, while the conformational constraints of the fluorinated four-membered ring alter lipophilicity and metabolic stability profiles [1]. A systematic study has demonstrated that while most mono- and difluorinated saturated heterocyclic amines retain high metabolic stability, the 3,3-difluoroazetidine scaffold is a notable exception, exhibiting a unique clearance profile that must be considered in lead optimization [1]. These distinct physicochemical signatures directly influence in vitro and in vivo behavior, making empirical substitution without comparative data a high-risk strategy in SAR studies.

Quantitative Differentiation Evidence for 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine (CAS 2045189-46-4)


Reduced Basicity (pKa) Compared to Unsubstituted Azetidine

The predicted pKa of the conjugate acid of 2-(3,3-difluoroazetidin-1-yl)ethan-1-amine is 9.62 ± 0.10 . This represents a significant reduction in basicity compared to the parent azetidine scaffold, which has a reported pKa of approximately 11.29 for its conjugate acid . The electron-withdrawing effect of the geminal fluorine atoms at the 3-position of the azetidine ring is responsible for this decrease, a critical parameter for modulating the ionization state of amine-containing drug candidates at physiological pH.

Medicinal Chemistry Physicochemical Property Optimization Amine Basicity

Modulated Lipophilicity (LogP) Relative to Non-Fluorinated Azetidine Analogs

The measured LogP for 2-(3,3-difluoroazetidin-1-yl)ethan-1-amine is -0.078 . While the 3,3-difluoro group is often associated with increasing lipophilicity, this value indicates that the compound remains relatively hydrophilic, a characteristic that is influenced by the specific substitution pattern and the presence of the primary amine. For context, a related non-fluorinated 2-(azetidin-1-yl)ethanamine scaffold has been used in medicinal chemistry, but its LogP is expected to be different, highlighting how gem-difluorination does not simply increase LogP but can result in nuanced, conformation-dependent lipophilicity changes [1].

Lipophilicity Drug-likeness Physicochemical Properties

Unique Metabolic Stability Profile Among Fluorinated Saturated Heterocyclic Amines

A systematic study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that intrinsic microsomal clearance measurements demonstrated high metabolic stability for the vast majority of compounds studied. However, a single exception was noted: the 3,3-difluoroazetidine derivative [1]. This finding indicates that the 3,3-difluoroazetidine scaffold possesses a distinct metabolic fate compared to its mono-fluorinated or larger-ring counterparts, a critical piece of information for medicinal chemists optimizing ADME properties.

Metabolic Stability Microsomal Clearance ADME

Optimal Application Scenarios for Procuring 2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine (CAS 2045189-46-4)


Synthesis of Emissive Puromycin Analogues for Live-Cell Protein Labeling

This building block is a critical component in the synthesis of inherently emissive puromycin analogues. In a study by Hadidi et al. (2023), a derivative containing the 3,3-difluoroazetidine moiety was used as a dimethylamine surrogate. The resulting analogue retained translation inhibition and bactericidal activity similar to the natural antibiotic, but crucially, enabled fluorescent labeling of newly translated peptides in live and fixed HEK293T cells and rat hippocampal neurons without requiring follow-up chemistry [1]. This application leverages the specific physicochemical properties of the fluorinated azetidine to create a functional chemical biology probe.

Lead Optimization in Medicinal Chemistry for Modulating Amine Basicity

Procurement is indicated for medicinal chemistry programs seeking to fine-tune the basicity of amine-containing pharmacophores. The predicted pKa of 9.62 for 2-(3,3-difluoroazetidin-1-yl)ethan-1-amine is substantially lower than that of unsubstituted azetidine (~11.29) [1]. This reduction in basicity can be strategically employed to lower the fraction of the protonated, positively charged form at physiological pH, thereby improving membrane permeability, reducing hERG channel binding (a common off-target for basic amines), and potentially enhancing oral bioavailability.

Rational Design of Building Blocks with Controlled Lipophilicity

This compound is a valuable addition to building block collections for researchers employing property-guided drug design. Its measured LogP of -0.078 confirms a hydrophilic profile [1], which is a key parameter for optimizing aqueous solubility and minimizing non-specific binding. This is in contrast to the common assumption that fluorination uniformly increases lipophilicity; the specific gem-difluoro substitution pattern on the strained azetidine ring yields a nuanced effect that can be exploited to achieve balanced drug-like properties .

Investigating Conformation-Dependent Metabolic Stability in Azetidine Series

Researchers focusing on the structure-metabolism relationship (SMR) of saturated heterocycles should procure this compound. It is explicitly identified as the sole exception to the generally high metabolic stability observed across a broad series of mono- and difluorinated azetidines, pyrrolidines, and piperidines [1]. This makes it a unique tool compound for studying the specific molecular features that confer metabolic vulnerability or for exploring strategies to re-engineer stability into the 3,3-difluoroazetidine scaffold.

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